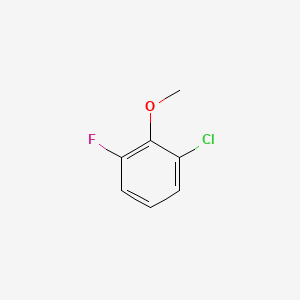

2-Chloro-6-fluoroanisole

描述

Overview of Halogenated Anisoles in Organic Chemistry

Halogenated anisoles are a class of organic compounds characterized by an anisole (B1667542) (methoxybenzene) core substituted with one or more halogen atoms. These compounds are significant in organic chemistry due to the combined electronic effects of the methoxy (B1213986) group and the halogen substituents. The methoxy group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution reactions, while halogens are deactivating yet also ortho-, para-directing. This interplay of electronic effects influences the reactivity and regioselectivity of chemical transformations involving the aromatic ring. brainly.in

The introduction of halogen atoms into the anisole structure is a frequently employed strategy in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. rsc.org Halogens can serve as leaving groups in nucleophilic substitution and cross-coupling reactions, or they can be retained in the final product to modulate its biological activity and physical properties. rsc.org The study of halogenated anisoles provides insights into reaction mechanisms and structure-activity relationships. nih.govnih.gov For instance, the chlorination kinetics of p-halogenated anisoles have been investigated to understand the electronic effects of different halogens on the reaction rate. niscpr.res.in

Significance of 2-Chloro-6-fluoroanisole as a Chemical Entity

This compound, with the chemical formula C₇H₆ClFO, is a disubstituted halogenated anisole that has garnered attention as a valuable chemical intermediate. chembk.comnih.gov Its structure, featuring a chlorine and a fluorine atom ortho to the methoxy group, makes it a versatile building block in organic synthesis. a2bchem.com The unique substitution pattern influences its reactivity and makes it a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. a2bchem.comgoogle.com Specifically, it is a crucial intermediate in the production of certain herbicides. google.com

The presence of both chloro and fluoro substituents provides multiple reaction sites and modulates the electronic properties of the benzene (B151609) ring. This allows for selective chemical modifications, making it an important component in the synthesis of heterocyclic compounds, which are fundamental in drug discovery and development. a2bchem.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to present scientifically accurate information pertaining to its chemical and physical properties, synthesis, and reactivity. The content will strictly adhere to the specified outline, focusing solely on the academic and research aspects of this compound. This article will not include information on dosage, administration, or safety profiles. The information presented is compiled from various scientific and chemical literature sources.

Chemical and Physical Properties of this compound

This compound is a colorless to yellowish liquid with a distinct odor. chembk.com Its key physical and chemical properties are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO | nih.gov |

| Molar Mass | 160.57 g/mol | nih.gov |

| Boiling Point | 186.4±20.0 °C (Predicted) | chembk.com |

| Density | 1.239±0.06 g/cm³ (Predicted) | chembk.com |

| Flash Point | 66.5°C | chembk.com |

| Vapor Pressure | 0.913mmHg at 25°C | chembk.com |

| Refractive Index | 1.495 | chembk.com |

| Storage Condition | Sealed in dry, Room Temperature | chembk.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. One common method involves the methylation of 2-chloro-6-fluorophenol (B1225318). google.com For instance, the reaction of 2-chloro-6-fluorophenol with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) yields this compound with a high yield of 94%. google.com However, the high cost and limited availability of the starting material, 2-chloro-6-fluorophenol, and the toxicity of methyl iodide are drawbacks of this method. google.com

Another approach starts from more readily available materials. A patented method describes a multi-step synthesis beginning with the etherification of a suitable precursor with sodium methylate, followed by a reduction reaction, and subsequent diazotization and substitution reactions to introduce the chloro and fluoro groups. google.com This method is highlighted as being more suitable for industrial-scale production due to the use of cheaper raw materials and milder reaction conditions. google.com

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of the activating methoxy group and the deactivating but ortho-, para-directing halogen substituents. The compound is stable under normal conditions and recommended storage or transport conditions. canbipharm.com It is incompatible with strong oxidizing agents and strong acids. canbipharm.com In combustion, it can emit toxic fumes of carbon dioxide, carbon monoxide, and hydrogen chloride. canbipharm.com

As a halogenated aromatic compound, this compound can participate in various organic reactions. The halogen atoms can be substituted or can direct further substitution on the aromatic ring. It serves as a key intermediate in the synthesis of various organic compounds, including those with applications as pharmaceuticals and agrochemicals. chembk.coma2bchem.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, various spectroscopic techniques have been employed.

Infrared (IR) Spectroscopy: The IR spectrum of this compound has been recorded using both neat and ATR-Neat techniques on a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy: The FT-Raman spectrum has also been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed in the provided search results, related compounds like 2-chloro-6-fluorobenzaldehyde (B137617) have been characterized by ¹H NMR. chemicalbook.com It is standard practice to use ¹H NMR, ¹³C NMR, and ¹⁹F NMR to fully characterize a compound like this compound.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by mass spectrometry, which is a standard characterization technique for organic molecules.

Established Synthetic Routes and Mechanistic Considerations

The primary methods for synthesizing this compound involve either the methylation of a pre-functionalized phenol (B47542) or the sequential halogenation and etherification of a simpler phenol.

2-Chloro-6-fluorophenol Methylation Approaches

A common and direct route to this compound is the methylation of 2-chloro-6-fluorophenol. This reaction is a variation of the Williamson ether synthesis, a widely used method for preparing ethers. nih.gov The mechanism involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction. nih.govnih.gov

Methyl iodide is a frequently used methylating agent for the synthesis of this compound from 2-chloro-6-fluorophenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like tetrahydrofuran (THF). google.com The base deprotonates the phenol, and the resulting phenoxide attacks the methyl iodide. A reported synthesis using this method achieved a high yield of 94%. google.com Despite its effectiveness, this method has some drawbacks, including the high cost and difficulty in obtaining the starting material, 2-chloro-6-fluorophenol, and the moderate toxicity of methyl iodide. google.com

Table 1: Reaction Conditions for Methyl Iodide Mediated Methylation of 2-Chloro-6-fluorophenol

| Reactant | Reagents | Solvent | Yield | Reference |

| 2-Chloro-6-fluorophenol | Methyl iodide, K2CO3 | THF | 94% | google.com |

Concerns over the toxicity and environmental impact of traditional methylating agents like methyl iodide and dimethyl sulfate have led to the exploration of "green" alternatives. researchgate.net Dimethyl carbonate (DMC) is a non-toxic and environmentally benign methylating agent that can be used for the O-methylation of phenols. researchgate.net These reactions are often carried out under basic conditions, sometimes with the aid of a phase-transfer catalyst, at elevated temperatures. researchgate.net

Another alternative is the use of tetramethylammonium hydroxide (TMAH) as a methylating agent, which can be effective under microwave irradiation in a green solvent like ethanol. researchgate.net While specific examples of the use of these alternative agents for the synthesis of this compound are not detailed in the provided search results, they represent plausible and more environmentally friendly approaches to the methylation of 2-chloro-6-fluorophenol. The general principle of the Williamson ether synthesis still applies, with the phenoxide ion acting as the nucleophile. nih.gov

Ortho-Fluorophenol Chlorination-Etherification Methods

An alternative strategy for the synthesis of this compound begins with the more readily available starting material, ortho-fluorophenol. This approach involves two main steps: the chlorination of o-fluorophenol to produce 2-chloro-6-fluorophenol, followed by methylation of the resulting phenol.

The chlorination of o-fluorophenol can be achieved through various methods. One patented method involves a three-step process of sulfonation, chlorination, and subsequent hydrolysis to yield 2-chloro-6-fluorophenol. google.com A more direct approach is the direct chlorination of o-fluorophenol. google.com For instance, o-fluorophenol can be reacted with sodium hypochlorite to generate a mixture containing 2-chloro-6-fluorophenol. guidechem.com After the reaction, acidification and extraction yield the desired chlorinated phenol. guidechem.com

Table 2: Chlorination of Ortho-Fluorophenol

| Reactant | Reagents | Reaction Conditions | Product | Reference |

| o-Fluorophenol | Sodium hypochlorite | 0-77 °C | 2-Chloro-6-fluorophenol | guidechem.com |

| o-Fluorophenol | Sulfonating agent, then chlorinating agent, then hydrolysis | - | 2-Chloro-6-fluorophenol | google.com |

Once 2-chloro-6-fluorophenol is synthesized, it can be converted to this compound via the methylation methods described in section 2.1.1.

Cleavage Reactions of Precursor Compounds for this compound Synthesis

The synthesis of this compound can also be accomplished through the cleavage of a more complex precursor molecule. A patent describes a method for preparing this compound that involves a cleavage reaction of a compound (designated as formula V in the patent) at a temperature range of 100°C to 150°C. google.com While the specific structure of this precursor is not detailed in the provided information, this approach suggests a retro-synthetic strategy where a larger molecule is broken down to yield the desired product.

The cleavage of aromatic ethers is a known chemical transformation. youtube.comnih.govorganic-chemistry.org For instance, the ether bond in anisoles can be cleaved using strong acids like HBr, which proceeds via an SN2 mechanism where a bromide ion attacks the methyl group. youtube.com In the context of synthesizing this compound, a precursor could be designed with a leaving group that is readily cleaved under specific thermal or chemical conditions to reveal the final product. This method's viability is dependent on the accessibility of the precursor and the efficiency of the cleavage reaction.

Electrochemical Synthesis Pathways for Related Aromatic Alcohols

One relevant electrochemical method is the Hofer-Moest reaction, which can generate carbocations from carboxylic acids. sciencedaily.com These carbocations can then react with alcohols to form ethers. This approach could potentially be adapted to synthesize hindered ethers, which are often difficult to prepare using traditional methods. nih.govsciencedaily.com

Another emerging area is the electrochemical oxidation-induced C(sp³)-H etherification. nih.gov This method allows for the direct formation of a C-O bond by coupling a C(sp³)-H bond with an alcohol. nih.gov This technique, while demonstrated for benzylic and allylic systems, showcases the potential of electrochemistry to forge ether linkages under mild conditions without the need for pre-functionalized starting materials. The applicability of these electrochemical methods to the synthesis of this compound would require further research to develop specific reaction conditions and assess their efficiency for this particular molecule.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFEHCRPLPGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378571 | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53145-38-3 | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Chloro 6 Fluoroanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reactivity and regioselectivity of 2-Chloro-6-fluoroanisole in these reactions are governed by the electronic and steric effects of its three substituents: the methoxy (B1213986) (-OCH₃), chloro (-Cl), and fluoro (-F) groups.

The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via a +R (resonance) effect, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org It is a powerful ortho, para-director. The halogen substituents (fluoro and chloro) are deactivating groups because their strong -I (inductive) effect withdraws electron density from the ring, destabilizing the sigma complex. However, they also possess a +R effect due to their lone pairs, which directs incoming electrophiles to the ortho and para positions.

In this compound, the positions available for substitution are C3, C4, and C5. The directing effects of the substituents are as follows:

Methoxy group (at C1): Directs ortho (C2, C6 - both blocked) and para (C4).

Chloro group (at C2): Directs ortho (C3) and para (C5).

Fluoro group (at C6): Directs ortho (C5) and para (C3).

The final regiochemical outcome depends on the interplay of these effects. The powerful activating and para-directing effect of the methoxy group strongly favors substitution at the C4 position. The directing effects of the two halogen atoms converge on positions C3 and C5. Therefore, a mixture of products is possible, though substitution at C4 is generally expected to be the major pathway due to the dominant influence of the methoxy group. Steric hindrance from the adjacent chloro and fluoro groups could further influence the reaction's regioselectivity.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | C1 | +R, -I (+R >> -I) | Strongly Activating | ortho, para (C4) |

| -Cl | C2 | -I, +R (-I > +R) | Deactivating | ortho, para (C3, C5) |

| -F | C6 | -I, +R (-I > +R) | Deactivating | ortho, para (C3, C5) |

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) can occur on aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.orgopenstax.org In this compound, the inductive electron-withdrawing effects of the chlorine and fluorine atoms facilitate this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.org

For SNAr to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group. openstax.org In this molecule, the chloro group is ortho to the fluoro group, and the fluoro group is ortho to the chloro group. This arrangement allows both halogens to potentially act as leaving groups. A strong nucleophile can attack the carbon bearing either the chlorine or the fluorine, leading to a substitution product.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic Meisenheimer complex. libretexts.org

Elimination: The leaving group (either chloride or fluoride (B91410) ion) is expelled, restoring the aromaticity of the ring.

The relative reactivity of the C-Cl versus the C-F bond in SNAr is complex. Although the C-F bond is stronger, fluorine is more electronegative, making the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. In many cases, fluoride is displaced more readily than chloride in SNAr reactions. The methoxy group, being electron-donating, generally deactivates the ring toward nucleophilic attack.

Lithiation and Subsequent Functionalization

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, which belongs to the class of 1-fluoro-2-substituted-3-chlorobenzenes, specific and highly selective deprotonation can be achieved.

Research and patent literature describe a process for the highly selective deprotonation of 1-fluoro-2-substituted-3-chlorobenzenes using organolithium reagents. google.comgoogle.com The process involves treating the substituted benzene (B151609) with an alkyllithium compound, such as n-butyllithium (n-BuLi), in an inert organic solvent like ether or tetrahydrofuran (B95107) (THF) at low temperatures. google.com

Crucially, the deprotonation occurs with high regioselectivity at the position adjacent to the fluoro substituent. google.com For this compound, this corresponds to the C5 position. The fluorine atom is a more potent directing group for lithiation than chlorine or methoxy groups in this context. The resulting species is a lithiated intermediate, 2-chloro-6-fluoro-5-lithioanisole.

The lithiated intermediate generated in the deprotonation step is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophilic reagents. google.com This reaction introduces a new functional group specifically at the C5 position of the aromatic ring. mdpi.com This two-step sequence of selective deprotonation followed by electrophilic quench allows for precise molecular engineering.

The reaction mixture containing the lithiobenzene is typically cooled before the electrophilic reagent is added. google.com After the reaction is complete, an aqueous workup is performed to yield the functionalized product. google.com

| Electrophilic Reagent | Functional Group Introduced | Resulting Product Structure (at C5) |

|---|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid | -COOH |

| Aldehydes (e.g., R-CHO) | Secondary alcohol | -CH(OH)R |

| Ketones (e.g., R-CO-R') | Tertiary alcohol | -C(OH)RR' |

| N,N-Dimethylformamide (DMF) | Aldehyde | -CHO |

| Iodine (I₂) | Iodide | -I |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl | -Si(CH₃)₃ |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com As an aryl halide, this compound is a potential substrate for several of these transformations, primarily utilizing the reactivity of its carbon-chlorine bond. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed that are highly effective for coupling these substrates. organic-chemistry.org

Suzuki Reaction: The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. This compound can be coupled with various aryl or vinyl boronic acids to produce substituted biaryl or styrene (B11656) derivatives, respectively.

Sonogashira Reaction: The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, such as an amine. organic-chemistry.org The coupling of this compound with an alkyne would yield a 2-alkynyl-3-chloro-1-fluoro-5-methoxybenzene derivative.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium species and requires a base. organic-chemistry.org Reacting this compound with an alkene like styrene or an acrylate would result in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond.

| Reaction | Coupling Partner | Typical Catalyst | Base Required | Bond Formed |

|---|---|---|---|---|

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Yes (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex and Cu(I) salt (e.g., CuI) | Yes (e.g., Et₃N, piperidine) | Aryl-Alkynyl |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd complex (e.g., Pd(OAc)₂) | Yes (e.g., Et₃N, K₂CO₃) | Aryl-Vinyl |

Carbonylation Reactions

The direct carbonylation of this compound is not extensively documented in publicly available scientific literature. Carbonylation reactions, particularly those catalyzed by palladium complexes, are a powerful tool in organic synthesis for the introduction of a carbonyl group. mdpi.comrsc.org These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium center, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile to yield carboxylic acids, esters, amides, or aldehydes.

While specific studies on the carbonylation of this compound are scarce, the synthesis of the structurally related 2-chloro-6-fluorobenzoic acid has been described through alternative routes, such as the hydrolysis of 2-chloro-6-fluorobenzonitrile. researchgate.net Additionally, a patent describes the formation of 2-chloro-6-fluorobenzoic acid as a side-product in the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617) from 2-chloro-6-fluorotoluene, which suggests that under certain oxidative conditions, the aromatic system can be carboxylated. google.com

The general mechanism for a palladium-catalyzed carbonylation of an aryl halide, which could be hypothetically applied to this compound, is outlined below:

Catalytic Cycle for Palladium-Catalyzed Carbonylation

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X. |

| CO Insertion | Carbon monoxide coordinates to the palladium center and subsequently inserts into the Ar-Pd bond to form an acyl-palladium complex, ArCO-Pd-X. |

| Nucleophilic Attack | A nucleophile (e.g., water, alcohol, amine) attacks the acyl-palladium complex. |

| Reductive Elimination | The final carbonylated product (e.g., carboxylic acid, ester, amide) is released, and the Pd(0) catalyst is regenerated. |

It is important to note that the reactivity of the C-Cl bond in this compound in such a reaction would be a key factor.

Oxidation and Reduction Chemistry

Direct oxidation studies specifically targeting this compound are not well-documented. However, information regarding the oxidation of the closely related 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde provides insight into the potential oxidative pathways of the shared aromatic core. A patent discloses a method where 2-chloro-6-fluorotoluene undergoes chlorination under illumination, followed by hydrolysis to yield 2-chloro-6-fluorobenzaldehyde. google.com A notable byproduct of this process is 2-chloro-6-fluorobenzoic acid, indicating that the aromatic methyl group can be oxidized to a carboxylic acid. google.com

This suggests that under sufficiently strong oxidizing conditions, the aromatic ring of this compound could potentially be susceptible to oxidation, possibly leading to the formation of phenolic or quinone-like structures, or cleavage of the aromatic ring under harsh conditions. The methoxy group is generally activating and ortho-, para-directing, which could influence the regioselectivity of an oxidative attack on the aromatic ring.

The direct reduction of this compound to 2-Chloro-6-fluorobenzylalcohol is a complex transformation that would require the reduction of the aromatic ring and the methoxy group, which is not a typical single-step reaction. However, the synthesis of 2-Chloro-6-fluorobenzylalcohol has been achieved through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. semanticscholar.orgisroset.org

This electrochemical approach utilizes a glassy carbon electrode and constant current electrolysis. The reduction of the aldehyde group to the corresponding alcohol proceeds via a diffusion-controlled process. semanticscholar.orgisroset.org The reaction is carried out in an aqueous methanolic solution with a supporting electrolyte. semanticscholar.org

Electrochemical Reduction of 2-Chloro-6-fluorobenzaldehyde semanticscholar.orgisroset.org

| Parameter | Value/Condition |

| Starting Material | 2-Chloro-6-fluorobenzaldehyde |

| Product | 2-Chloro-6-fluorobenzylalcohol |

| Technique | Constant Current Electrolysis |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | CH3COONa |

| Solvent | Aqueous Methanol |

| pH | 9.0 (Britton Robinson buffer) |

While this demonstrates a viable route to 2-Chloro-6-fluorobenzylalcohol, it starts from the corresponding aldehyde rather than the anisole (B1667542). The reduction of the anisole functionality itself, specifically the cleavage of the methyl-oxygen bond, would typically require different types of reagents, such as strong acids like HBr or Lewis acids like BBr₃. A subsequent reduction of the resulting phenol (B47542) would be necessary to arrive at an alcohol, a process that is not straightforward.

Applications of 2 Chloro 6 Fluoroanisole in Advanced Organic Synthesis

As a Building Block for Complex Organic Molecules

In the realm of organic synthesis, the strategic assembly of simple, functionalized molecules into more complex structures is a fundamental goal. 2-Chloro-6-fluoroanisole serves as an important organic building block for this purpose. kaibangchem.com Its structure allows for selective chemical transformations at different positions, enabling chemists to construct intricate molecular architectures. The presence of the chloro, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring allows for a variety of coupling and substitution reactions, making it a key component in multi-step syntheses. kaibangchem.com

The utility of such building blocks is paramount in creating novel compounds that may not be accessible through other synthetic routes. The stability and reactivity of this compound make it a reliable starting material for producing more elaborate molecules with potential applications in materials science and other specialized chemical fields. kaibangchem.com

Precursor for Agrochemicals

This compound is a significant intermediate in the synthesis of modern agrochemicals, including both herbicides and insecticides. kaibangchem.com Its incorporation into the final molecular structure of these products can enhance their efficacy and selectivity.

A primary application of this compound is in the production of new-generation herbicides. It is a key starting material for synthesizing the active ingredient in Arylex™ herbicides, Halauxifen-methyl. google.com The synthesis pathway highlights the utility of this compound in modern cross-coupling strategies.

The process involves the metallation and subsequent borylation of this compound to create a boronic acid derivative. This intermediate then undergoes a Suzuki reaction, a powerful palladium-catalyzed cross-coupling method, with a corresponding pyridine-containing fragment. The resulting biaryl system is then further modified to yield the final herbicide molecule. This synthetic route is a favored industrial method for producing this class of synthetic auxin herbicides.

Table 1: Synthesis Steps for Halauxifen-methyl from this compound

| Step | Reaction Type | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Metallation/Borylation | This compound | This compound boronic acid |

| 2 | Suzuki Coupling | Boronic acid intermediate, Pyridine derivative | Biaryl system |

Beyond herbicides, this compound also finds application as an intermediate in the development of insecticidal compounds. It can be used in the synthesis of high-efficiency, low-toxicity sterilants. google.com The unique substitution pattern of the molecule is leveraged to build more complex structures that exhibit insecticidal or insect-controlling properties. While specific commercial insecticides derived directly from this compound are less documented in public literature than its herbicidal counterparts, its role as a precursor remains significant in the research and development of new pest control agents.

Intermediate in Pharmaceutical and Medicinal Chemistry

The synthesis of novel therapeutic agents frequently relies on versatile chemical intermediates, and this compound is an important compound in the pharmaceutical industry. kaibangchem.com Its derivatives are integral to the creation of various drug candidates and have been specifically implicated in the development of potent anti-HIV agents.

The 2-chloro-6-fluorophenyl structural motif, which can be derived from this compound, is present in a number of compounds investigated for therapeutic applications. For example, the related compound 2-chloro-6-fluorobenzyl chloride is used as an alkylating agent in the synthesis of 9-substituted adenine (B156593) derivatives and the coccidiostat aprinocid. chemicalbook.com

Research has also demonstrated the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound designed using a prodrug approach. nih.gov This molecule exhibited anti-inflammatory and analgesic activities comparable to the COX-2 inhibitor lumiracoxib (B1675440) but with reduced gastro-ulceration effects in preclinical models. nih.gov Furthermore, a related benzoic acid derivative serves as an intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated as potential treatments for obesity. guidechem.com These examples underscore the value of the 2-chloro-6-fluoro substituted aromatic ring in constructing new drug candidates.

A significant application of the 2-chloro-6-fluorobenzyl moiety is in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Researchers have synthesized a series of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs).

These compounds have shown extremely potent activity against wild-type HIV-1, with some derivatives exhibiting inhibitory effects at picomolar concentrations. The research highlights the importance of the specific 2-chloro-6-fluoro substitution pattern on the benzyl (B1604629) ring for achieving high efficacy. The study also explored the stereochemistry of these molecules, finding that the absolute configuration at certain stereogenic centers significantly influenced their antiviral activity.

Table 2: Research Findings on 2-Cl-6-F-S-DABOs as Anti-HIV Agents

| Compound Class | Target | Key Finding |

|---|---|---|

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 Reverse Transcriptase | Showed up to picomolar activity against wild-type HIV-1. |

Exploration of Novel Drug Candidates with Enhanced Therapeutic Effects

The structural motif of this compound is integral to the synthesis of innovative drug candidates with potentially improved pharmacological profiles. A notable example is the development of novel anti-inflammatory agents. Researchers have synthesized 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a new compound designed with the aim of reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

This compound was synthesized from a precursor readily derived from 2-chloro-6-fluoroaniline (B1301955), which is closely related to this compound. The synthesis involves an intramolecular reaction of lumiracoxib, a known COX-2 inhibitor, to form the corresponding lactam. nih.gov This structural modification, which incorporates the 2-chloro-6-fluorophenyl moiety, has been shown to maintain significant anti-inflammatory and analgesic activity comparable to the parent drug, lumiracoxib, while exhibiting a reduced tendency for gastric ulceration in preclinical models. nih.gov

The anti-inflammatory efficacy of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one was evaluated using the carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in inflammation, comparable to that of lumiracoxib. nih.gov

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |

|---|---|---|

| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | 20 | Comparable to Lumiracoxib |

| Lumiracoxib (Control) | 20 | Statistically significant reduction |

These findings underscore the potential of using the 2-chloro-6-fluorophenyl scaffold, accessible from this compound, in the design of new therapeutic agents with enhanced safety and efficacy profiles.

Role in Material Science Applications

In addition to its applications in medicinal chemistry, this compound and its derivatives are valuable precursors in the field of material science for the synthesis of polymers and colorants.

Derivatives of this compound can be utilized as monomers in polymerization reactions to create novel polymers with specific properties. For instance, isobutyl 2-chloro-6-fluorophenylcyanoacrylate, a monomer synthesized from 2-chloro-6-fluorobenzaldehyde (B137617) (which can be prepared from this compound), has been successfully copolymerized with styrene (B11656). chemrxiv.org

The synthesis of this monomer is achieved through a Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with isobutyl cyanoacetate. chemrxiv.org The resulting monomer can then undergo free-radical copolymerization with styrene to yield a copolymer, poly(styrene-co-isobutyl 2-chloro-6-fluorophenylcyanoacrylate). The incorporation of the fluorinated and chlorinated monomer unit into the polystyrene backbone can modify the polymer's properties, such as its thermal stability, refractive index, and solubility.

The composition of the resulting copolymer is dependent on the feed ratio of the monomers and their respective reactivities.

| Monomer 1 (M1) | Monomer 2 (M2) | Mole % M1 in Copolymer | Mole % M2 in Copolymer |

|---|---|---|---|

| Isobutyl 2-chloro-6-fluorophenylcyanoacrylate | Styrene | 25.0 | 75.0 |

The development of such copolymers opens avenues for creating new materials with tailored properties for various applications, including specialty plastics and optical materials.

This compound can be converted to 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov The general synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. unb.ca

In this context, 2-chloro-6-fluoroaniline can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This diazonium salt is a reactive electrophile that can then be coupled with a suitable aromatic compound to produce a highly colored azo dye. lkouniv.ac.in The specific color of the dye is determined by the chemical structures of both the diazonium salt and the coupling component.

For example, coupling the diazonium salt of 2-chloro-6-fluoroaniline with a naphthol derivative would be expected to produce a dye with a distinct color, likely in the red to brown range. The presence of the chloro and fluoro substituents on the aromatic ring can influence the lightfastness and other properties of the resulting dye.

| Diazo Component | Coupling Component | Resulting Dye Class | Expected Color Range |

|---|---|---|---|

| 2-Chloro-6-fluoroaniline | Naphthol derivative | Azo Dye | Red to Brown |

The versatility of this synthetic route allows for the creation of a wide array of dyes and pigments with diverse colors and properties, highlighting the importance of this compound as a precursor in the colorant industry.

Spectroscopic Characterization and Structural Analysis of 2 Chloro 6 Fluoroanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2-Chloro-6-fluoroanisole, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used to map its carbon-hydrogen framework and the positions of its halogen substituents.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region (typically δ 6.5-8.0 ppm) will feature a complex multiplet system due to spin-spin coupling between the three adjacent protons (H-3, H-4, and H-5) and additional coupling to the ¹⁹F nucleus.

Methoxy Protons (-OCH₃): A sharp singlet is anticipated for the three equivalent protons of the methoxy group. Its chemical shift would likely appear in the δ 3.8-4.0 ppm range, characteristic of a methoxy group attached to an aromatic ring.

Aromatic Protons (H-3, H-4, H-5):

The H-4 proton, situated between two hydrogen atoms, would likely appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-3, H-5, and a weaker coupling to the fluorine at C-6.

The H-3 and H-5 protons will also exhibit complex splitting patterns. H-5 will be split by H-4 (ortho coupling, J ≈ 7-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz). H-3 will be split by H-4 (ortho coupling) and will also experience a significant ortho coupling to the ¹⁹F nucleus (JHF ≈ 6-10 Hz).

The precise chemical shifts are influenced by the combined electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

The carbons directly bonded to the electronegative halogen and oxygen atoms (C-1, C-2, C-6) are expected to show the most significant shifts. The C-F bond will also induce C-F coupling, which can be observed as doublets in the ¹³C spectrum with characteristic coupling constants (¹JCF, ²JCF, etc.).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on data for the analogue 2-chloro-6-fluorotoluene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-Cl) | ~120-125 | Doublet (²JCF) |

| C-2 (-OCH₃) | ~150-155 | Singlet or small doublet |

| C-3 | ~115-120 | Doublet (²JCF) |

| C-4 | ~128-132 | Doublet (⁴JCF) |

| C-5 | ~125-128 | Doublet (³JCF) |

| C-6 (-F) | ~155-160 | Doublet (¹JCF) |

Data is inferred from the closely related compound 2-chloro-6-fluorotoluene and general substituent effects. nih.gov

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR analysis. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu The precise shift is sensitive to the electronic environment, including the presence of the ortho-chloro and ortho-methoxy groups. The signal is expected to be a multiplet, primarily a doublet of doublets, due to coupling with the adjacent aromatic protons H-5 (meta coupling) and H-3 (ortho coupling).

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-3, H-4, H-5) to its corresponding carbon signal (C-3, C-4, C-5) and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) like C-1, C-2, and C-6. For instance, the methoxy protons would show a correlation to the C-2 carbon, while the H-3 proton would show correlations to C-1, C-2, and C-5, thereby confirming the complete structural assembly.

Infrared (IR) and Raman Spectroscopy

A comprehensive vibrational analysis has been performed on the structural analogue 2-chloro-6-fluorotoluene, providing a reliable reference for the expected vibrational modes of this compound. nih.gov

The vibrational modes for this compound can be assigned to specific molecular motions.

C-H Vibrations: The aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations are found at lower wavenumbers, in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. researchgate.net The methoxy group will also have characteristic C-H stretching and bending modes.

C-C Vibrations: Aromatic ring C-C stretching vibrations give rise to a series of bands, typically in the 1400-1600 cm⁻¹ range.

C-O Vibrations: The C-O stretching of the anisole (B1667542) group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

C-F and C-Cl Vibrations: The C-F stretching vibration is expected to produce a strong band in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower frequencies, in the 600-800 cm⁻¹ range.

Table 2: Selected Vibrational Mode Assignments for this compound based on Experimental Data for 2-chloro-6-fluorotoluene

| Wavenumber (cm⁻¹) FTIR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

|---|---|---|

| 3082 | 3081 | Aromatic C-H Stretch |

| 1591 | 1591 | Aromatic C-C Stretch |

| 1481 | 1482 | Aromatic C-C Stretch |

| 1279 | 1279 | C-F Stretch / C-H In-plane bend |

| 1248 | 1247 | Aromatic Ring Mode |

| 785 | 785 | C-Cl Stretch / Ring Mode |

Data adapted from the experimental vibrational analysis of the close analogue 2-chloro-6-fluorotoluene. nih.gov

Conformational Analysis via IR and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of substituted anisoles like this compound. The orientation of the methoxy (-OCH₃) group relative to the aromatic ring and its substituents can lead to different conformers, which can be identified by characteristic vibrational modes.

The primary conformational variability in this compound arises from the rotation around the C(aryl)-O bond. This rotation can result in different spatial arrangements of the methyl group with respect to the ortho-substituents (chlorine and fluorine). These distinct conformations, if stable, possess unique vibrational spectra. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies for different conformers, which are then compared with experimental IR and Raman spectra. nih.govnih.gov

Key vibrational modes that are sensitive to conformational changes include:

C-O-C vibrations: The asymmetric and symmetric stretching of the C(aryl)-O-C(methyl) ether linkage is particularly sensitive to the dihedral angle.

CH₃ rocking and torsion modes: The low-frequency rocking and torsional modes of the methyl group are highly dependent on its steric environment and interaction with adjacent substituents.

Ring vibrations: The substitution pattern influences the benzene ring's vibrational modes. Changes in the methoxy group's orientation can subtly perturb these ring modes.

While a dedicated conformational analysis of this compound is not extensively reported in the literature, analysis of structurally similar compounds like 2-chloro-6-fluorotoluene and other di-substituted benzenes provides a basis for assigning the expected vibrational frequencies. nih.govmarmacs.org The table below outlines the principal vibrational modes and their expected regions.

Table 1: Expected Principal Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Asymmetric CH₃ Stretching | 2950 - 3000 | IR, Raman |

| Symmetric CH₃ Stretching | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretching | 1400 - 1600 | IR, Raman |

| CH₃ Bending (Scissoring) | 1450 - 1470 | IR |

| C(aryl)-O-C Asymmetric Stretch | 1230 - 1270 | IR (strong) |

| C-F Stretching | 1200 - 1300 | IR (strong) |

| C(aryl)-O-C Symmetric Stretch | 1020 - 1050 | Raman |

| C-Cl Stretching | 700 - 850 | IR, Raman |

By comparing the experimental spectra with theoretically calculated frequencies for different conformers, researchers can identify the most stable conformation in the gas, liquid, or solid phase.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (C₇H₆ClFO), the exact monoisotopic mass can be calculated with a high degree of precision. This capability allows for the unambiguous identification of the compound, distinguishing it from isomers or other compounds with the same nominal mass. mdpi.com

The theoretically computed monoisotopic mass of this compound is 160.0091207 Da . nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental formula C₇H₆ClFO.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk The mass spectrum of this compound is characterized by a distinct pattern of peaks. nih.gov

The molecular ion peak [C₇H₆ClFO]⁺• is observed at m/z 160. A common fragmentation pathway for anisole derivatives is the loss of the methyl group. miamioh.edu

Key fragmentation steps for this compound are:

Loss of a methyl radical (•CH₃): The molecular ion loses a methyl group (mass 15 Da) from the ether linkage to form a highly stable phenoxy cation. This results in a prominent peak at m/z 145. [C₇H₆ClFO]⁺• → [C₆H₃ClFO]⁺ + •CH₃

Loss of carbon monoxide (CO): The fragment ion at m/z 145 can subsequently lose a neutral molecule of carbon monoxide (mass 28 Da). This is a characteristic fragmentation of phenolic-type ions and leads to the formation of a cyclopentadienyl cation derivative, resulting in a peak at m/z 117. miamioh.edu [C₆H₃ClFO]⁺ → [C₅H₃ClF]⁺ + CO

The most significant peaks in the mass spectrum of this compound are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center. nih.gov

Table 2: Major Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |

| 160 | [C₇H₆ClFO]⁺• (Molecular Ion) | - |

| 145 | [C₆H₃ClFO]⁺ | •CH₃ (15 Da) |

| 117 | [C₅H₃ClF]⁺ | CO (28 Da) |

This fragmentation pattern provides strong evidence for the presence of a methoxy group on a chloro-fluoro-substituted benzene ring.

X-ray Crystallography for Structural Elucidation of Derivatives

When this compound is used as a starting material or intermediate in the synthesis of new compounds (e.g., pharmaceuticals, agrochemicals), X-ray crystallography provides unequivocal proof of the final product's structure. The analysis of a suitable single crystal of a derivative would yield critical structural information, including:

Connectivity and Stereochemistry: It confirms the covalent bonding framework and the relative arrangement of atoms in space.

Bond Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, offering insights into bond strain and electronic effects. iucr.org

Conformation: It reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: The analysis of the crystal packing shows how molecules interact with each other through forces like hydrogen bonds, halogen bonds, or π-π stacking, which govern the material's bulk properties. nih.gov

For example, if a derivative of this compound were synthesized and crystallized, the resulting data would be presented in a standardized format, including lattice parameters (a, b, c, α, β, γ), space group, and atomic coordinates for each atom in the asymmetric unit. This information is crucial for confirming the outcome of a chemical reaction and for structure-activity relationship studies.

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Fluoroanisole

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for 2-Chloro-6-fluoroanisole are not available in the reviewed scientific literature.

Density Functional Theory (DFT) Studies

No specific DFT studies on this compound have been identified in the searched literature. Consequently, data for the following subsections are not available.

Information regarding the optimized geometry and conformational analysis of this compound from DFT calculations is not present in the available literature.

There are no published data on the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for this compound.

Predictions of the infrared (IR), Raman, or UV-Vis spectra of this compound based on DFT calculations have not been found in the scientific literature.

No studies detailing potential energy surface scans for this compound were identified.

Ab Initio Methods

Similarly, no research articles employing ab initio methods to study the computational and theoretical aspects of this compound could be located.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its conformational dynamics, interactions with solvent molecules, and potential binding modes with biological macromolecules.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a defined period.

Detailed Research Findings:

Studies on similar halogenated aromatic compounds have demonstrated the utility of MD simulations in understanding intermolecular interactions. For instance, simulations can reveal the stability of halogen bonds and hydrogen bonds between the compound and a target protein. The trajectories from an MD simulation can be analyzed to determine key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Below is an interactive data table illustrating the type of data that could be generated from an MD simulation of this compound in a solvated environment.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes and interactions. |

| RMSD of the Ligand | Average of 0.2 nm | A low and stable RMSD would suggest that the molecule maintains a consistent conformation. |

| RMSF of the Anisole (B1667542) Ring | Low fluctuations (< 0.1 nm) | Indicates a rigid aromatic core. |

| RMSF of the Methoxy (B1213986) Group | Higher fluctuations (e.g., 0.3-0.4 nm) | Highlights the flexibility of the methoxy group, which could be important for binding to a target. |

| Radial Distribution Function | Peaks indicating the probability of finding solvent molecules at specific distances from the Cl and F atoms. | Reveals the solvation shell structure and the nature of interactions with the solvent. |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational models are instrumental in developing quantitative structure-activity relationships (QSAR) that can predict the activity of new compounds. oncodesign-services.com

For this compound, a computational SAR study would involve building a dataset of structurally related anisole derivatives with known biological activities. Molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties, would be calculated. These descriptors are then used to build a mathematical model that correlates the structural features with the observed activity.

Detailed Research Findings:

Research on other halogenated aromatic compounds has shown that the nature and position of halogen substituents can significantly impact biological activity. For example, the electronegativity and size of the halogen can affect binding affinity to a target protein. Computational SAR models can quantify these effects and guide the design of more potent and selective molecules.

A hypothetical SAR study on a series of substituted anisoles might reveal that electron-withdrawing groups at the ortho position, such as the chloro and fluoro groups in this compound, could enhance a particular biological activity. The model could also predict the optimal size and electronic properties for substituents at other positions on the aromatic ring.

The following interactive data table presents a hypothetical SAR analysis for a series of anisole derivatives, illustrating how structural modifications could be correlated with predicted biological activity.

| Compound | R1 Substituent | R2 Substituent | Calculated LogP | Predicted Activity (IC50, nM) |

| Anisole | H | H | 2.11 | >10000 |

| 2-Chloroanisole | Cl | H | 2.80 | 5200 |

| 2-Fluoroanisole | F | H | 2.25 | 7800 |

| This compound | Cl | F | 2.94 | 1500 |

| 2,6-Dichloroanisole | Cl | Cl | 3.49 | 800 |

| 2,6-Difluoroanisole | F | F | 2.39 | 4500 |

Prediction of Reaction Pathways and Energetics

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the most likely pathways for chemical reactions and calculating the associated energy changes. For this compound, these methods can be used to study its reactivity, stability, and potential degradation pathways.

Detailed Research Findings:

Theoretical studies on the reactions of halogenated benzenes and anisoles have provided significant insights into their chemical behavior. For example, DFT calculations have been used to elucidate the mechanisms of nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. acs.org These studies can predict the regioselectivity of reactions, indicating which positions on the aromatic ring are most susceptible to attack.

For this compound, computational studies could predict its susceptibility to nucleophilic attack, potentially leading to the displacement of either the chloride or fluoride (B91410) ion. The calculations would reveal which of these two leaving groups is more likely to be displaced by determining the activation energies for both pathways.

An interactive data table below outlines a hypothetical reaction pathway for the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-), showcasing the kind of energetic data that would be generated.

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |

| Nucleophilic attack at C2 (displacing Cl) - TS1 | Formation of the transition state for the attack of Nu- at the carbon bearing the chlorine atom. | 25.4 | - |

| Meisenheimer complex formation (displacing Cl) | Formation of the intermediate complex. | - | -5.2 |

| Chloride departure - TS2 | Formation of the transition state for the departure of the chloride ion. | 15.8 | - |

| Product formation (displacing Cl) | Formation of 2-fluoro-6-nucleophilanisole. | - | -12.7 |

| Nucleophilic attack at C6 (displacing F) - TS1' | Formation of the transition state for the attack of Nu- at the carbon bearing the fluorine atom. | 31.2 | - |

| Meisenheimer complex formation (displacing F) | Formation of the intermediate complex. | - | -2.1 |

| Fluoride departure - TS2' | Formation of the transition state for the departure of the fluoride ion. | 22.5 | - |

| Product formation (displacing F) | Formation of 2-chloro-6-nucleophilanisole. | - | -10.3 |

Advanced Analytical Techniques for Purity and Reaction Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity of 2-Chloro-6-fluoroanisole. These techniques are adept at separating the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for purity assessment. The volatile nature of this compound makes it well-suited for GC analysis. A typical method would involve a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and polarity. The retention time of the analyte is a key identifier, while the peak area corresponds to its concentration.

Illustrative GC Purity Analysis Data:

| Compound | Retention Time (min) | Peak Area (%) |

| Solvent (e.g., Toluene) | 3.5 | - |

| 2,6-Difluoroanisole | 8.2 | 0.5 |

| This compound | 9.5 | 99.2 |

| Dichloroanisole Isomer | 10.1 | 0.3 |

This table represents hypothetical data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a complementary technique, often used for non-volatile or thermally labile impurities that may be present. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is commonly employed for the analysis of halogenated aromatic compounds. Detection is typically achieved using a UV detector at a wavelength where the anisole (B1667542) derivative absorbs strongly.

Illustrative HPLC Purity Analysis Data:

| Compound | Retention Time (min) | Peak Area (%) |

| Polar Impurity 1 | 2.8 | 0.2 |

| This compound | 5.1 | 99.5 |

| Non-polar Impurity 1 | 7.3 | 0.3 |

This table represents hypothetical data for illustrative purposes.

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring, often referred to as Process Analytical Technology (PAT), provides real-time insights into the reaction kinetics, mechanism, and endpoint determination during the synthesis of this compound. This approach allows for precise process control, leading to improved yield and purity.

Spectroscopic techniques are particularly valuable for in-situ monitoring. For instance, in a typical synthesis of this compound via a nucleophilic aromatic substitution reaction (e.g., the Halex process), Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed. A probe immersed in the reaction vessel continuously collects spectra. The disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands can be tracked over time.

Hypothetical In-situ Monitoring Data (FTIR):

| Time (hours) | Reactant Peak Intensity (cm⁻¹) | Product Peak Intensity (cm⁻¹) | Reaction Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 1 | 0.65 | 0.35 | 35 |

| 2 | 0.30 | 0.70 | 70 |

| 3 | 0.05 | 0.95 | 95 |

| 4 | <0.01 | >0.99 | >99 |

This table represents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring, providing detailed structural information about the species present in the reaction mixture at any given time.

Chiral Separation and Enantiomeric Excess Determination

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, the concepts of chiral separation and enantiomeric excess determination are not applicable to the compound itself.

However, if this compound were to be used as a precursor in the synthesis of a chiral derivative, these techniques would become critical. For instance, if a chiral side chain were introduced to the aromatic ring, the resulting product would exist as a pair of enantiomers.

In such a hypothetical scenario, the determination of enantiomeric excess (a measure of the purity of one enantiomer over the other) would be essential. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC. The two enantiomers would interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification.

Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.3 | 2.5 |

| (S)-enantiomer | 14.8 | 97.5 |

This table represents hypothetical data for illustrative purposes, demonstrating the analysis of a chiral derivative.

Environmental and Toxicological Considerations in Research Excluding Prohibited Elements

Degradation Pathways and Metabolites

Detailed experimental studies on the specific degradation pathways of 2-Chloro-6-fluoroanisole in the environment are not extensively documented in publicly available scientific literature. However, based on the degradation of structurally similar compounds, such as fluorobenzene (B45895) and other chloroaromatic compounds, a hypothetical degradation pathway can be proposed. The degradation of such compounds in the environment can occur through biotic (microbial) and abiotic (e.g., photodegradation, hydrolysis) processes.

For microbial degradation, bacteria often initiate the breakdown of aromatic compounds through the action of dioxygenase enzymes. nih.gov In the case of this compound, a plausible initial step would be the hydroxylation of the aromatic ring to form a catechol derivative. Given the presence of both chlorine and fluorine substituents, the position of hydroxylation could vary, leading to different initial intermediates.

Following the formation of a substituted catechol, ring cleavage is a common subsequent step, typically proceeding via either ortho- or meta-cleavage pathways, catalyzed by dioxygenases. nih.gov This would break open the aromatic ring, forming aliphatic carboxylic acid intermediates. Subsequent metabolic processes would then further break down these intermediates, eventually leading to carbon dioxide, water, and inorganic halides.

It is important to note that the presence of halogen substituents can influence the rate and pathway of degradation. The carbon-fluorine bond is particularly strong, which can sometimes make fluorinated compounds more resistant to degradation compared to their non-fluorinated counterparts.

Potential Metabolites:

Based on analogous pathways for similar compounds, potential metabolites of this compound could include:

Halogenated catechols (e.g., 3-chloro-5-fluorocatechol)

Ring-cleavage products (e.g., muconic acid derivatives)

Simpler organic acids

Below is a table of potential, hypothetical metabolites.

| Potential Metabolite | Chemical Formula | Significance |

| 3-Chloro-5-fluorocatechol | C₆H₄ClFO₂ | An initial product of aromatic ring hydroxylation. |

| Halogenated muconic acids | C₆H₅ClO₄F | Result from the oxidative cleavage of the catechol ring. |

Formation as a Byproduct in Chemical Processes

Current research and available literature primarily focus on the intentional synthesis of this compound as a target molecule for various applications, including as an intermediate in the production of agrochemicals. google.com There is a lack of documented evidence suggesting that this compound is a common or significant byproduct in other unrelated chemical manufacturing processes. Its specific structure, containing both chloro and fluoro substituents at defined positions on the anisole (B1667542) ring, makes its incidental formation unlikely under typical chemical reaction conditions not aimed at its synthesis.

Green Chemistry Principles in the Context of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an area of active consideration, driven by both environmental and economic factors.

Atom Economy: One of the core principles of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction in converting reactants into the final product. wordpress.comjocpr.com Traditional synthetic routes for halogenated aromatic compounds can sometimes have poor atom economy, generating significant amounts of waste. Modern synthetic methods for this compound are being developed to improve this. For example, a patented method for its preparation emphasizes gentle reaction conditions and high yield, which contributes to a better atom economy and lower production costs. google.com This method avoids the use of highly toxic reagents like methyl iodide, which has been used in other synthesis routes. google.com

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is not currently a widespread practice, the broader field of chemistry is moving towards utilizing biomass-derived starting materials. nih.govgreenchemistry-toolkit.org In principle, aromatic compounds can be derived from lignin, a major component of biomass. nrel.gov Future research could explore pathways to synthesize precursors to this compound from such renewable sources, thereby reducing the reliance on petrochemical feedstocks.

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient reactions with lower energy consumption and higher selectivity, reducing the formation of unwanted byproducts. The synthesis of this compound can benefit from the development of more efficient and recyclable catalysts for the halogenation and etherification steps.

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. wordpress.com | Reduced waste generation, lower material costs. |

| Use of Safer Solvents and Reagents | Avoiding toxic reagents like methyl iodide in favor of safer alternatives. google.com | Improved worker safety and reduced environmental impact. |

| Energy Efficiency | Employing catalytic processes that operate under milder conditions (lower temperature and pressure). google.com | Reduced energy consumption and associated costs. |

| Use of Renewable Feedstocks | Exploring the potential synthesis of aromatic precursors from biomass (e.g., lignin). greenchemistry-toolkit.orgnrel.gov | Reduced dependence on fossil fuels and a more sustainable chemical industry. |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced 2-Chloro-6-fluoroanisole Derivatives with Tuned Properties

The primary value of this compound is its role as a foundational building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries. kaibangchem.com Future research will undoubtedly focus on the rational design and synthesis of new derivatives with precisely tailored properties.

By strategically modifying the core structure of this compound, researchers can modulate lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the biological activity and physical properties of the resulting molecules. The introduction of diverse functional groups can lead to the development of new classes of compounds with enhanced efficacy or novel modes of action. For instance, its utility as an intermediate for creating heterocyclic compounds is a significant area for expansion, as these structures are pivotal in drug discovery. a2bchem.com

Key research objectives in this area include:

Expansion of Compound Libraries: Systematically generating libraries of derivatives by reacting this compound with various nucleophiles, coupling partners, and other reagents.

Structure-Activity Relationship (SAR) Studies: Investigating how specific structural modifications to the this compound scaffold impact biological activity. This is crucial for optimizing lead compounds in drug and pesticide development.

Development of Bioisosteres: Creating analogs where the chloro, fluoro, or methoxy (B1213986) groups are replaced by other functional groups with similar steric or electronic properties to improve pharmacokinetic profiles or reduce off-target effects.

The synthesis of derivatives for specific targets, such as novel antibiotics or highly selective herbicides, represents a significant growth area. nbinno.comgoogle.com The established importance of chlorine in medicinal chemistry underscores the potential for discovering potent new drugs derived from this scaffold. nih.gov

Mechanistic Investigations of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is paramount for optimizing synthetic routes, improving yields, and minimizing byproducts. The interplay between the ortho-chloro, ortho-fluoro, and meta-methoxy substituents creates a unique electronic and steric environment that influences its reactivity. kaibangchem.com

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNA_r): Investigating the kinetics and regioselectivity of S_NAr reactions. The activating effects of the halogen substituents and the directing effect of the methoxy group warrant detailed computational and experimental analysis to predict and control reaction outcomes.

Metal-Catalyzed Cross-Coupling: Elucidating the mechanisms of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C-Cl position. Understanding the oxidative addition and reductive elimination steps with various catalyst systems can lead to more efficient and versatile synthetic methods.

Directed Ortho-Metalation (DoM): Exploring the potential for the methoxy group to direct lithiation or other metalation reactions at specific positions on the aromatic ring, opening pathways to new, complex derivatives.

A deeper mechanistic insight will enable chemists to design more sophisticated and efficient synthetic strategies, making the production of valuable target molecules more economical and scalable. mdpi.com

Development of Sustainable Production Methods

In line with the global shift towards green chemistry, a critical area of future research is the development of more sustainable and environmentally benign methods for producing this compound. rsc.orgsustainablechemistrycatalyst.org While current methods aim for high yields and gentle conditions, there is significant room for improvement. google.com

Future research in sustainable production should target the following areas:

| Research Area | Objective | Potential Methods |

| Alternative Solvents | Reduce or eliminate the use of hazardous organic solvents. | Reactions in water, supercritical fluids (e.g., CO₂), or biodegradable solvents like ionic liquids. |

| Catalysis | Replace stoichiometric reagents with catalytic alternatives to minimize waste. | Development of more robust and recyclable catalysts (e.g., heterogeneous catalysts) for chlorination and methylation steps. |

| Energy Efficiency | Lower the energy consumption of the synthesis process. | Exploring microwave-assisted synthesis or continuous flow chemistry, which can reduce reaction times and improve heat transfer. pmarketresearch.com |

| Atom Economy | Maximize the incorporation of atoms from raw materials into the final product. | Designing synthetic routes that avoid protecting groups and minimize the formation of byproducts. |

By integrating these green chemistry principles, the chemical industry can reduce the environmental footprint associated with the production of this compound, making its use in downstream applications more sustainable.

Novel Applications in Emerging Fields